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6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid

Antibacterial target engagement SIRT1 selectivity Sliding clamp inhibition

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid (CAS 676470-14-7; alternate nomenclature: 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid) is a tetrahydrocarbazole (THCz) fragment identified through crystallographic fragment screening against the Escherichia coli DNA polymerase III β-subunit (sliding clamp, SC), an emerging antibacterial target. The compound co-crystallizes with the E.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69
CAS No. 676470-14-7
Cat. No. B3020599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid
CAS676470-14-7
Molecular FormulaC13H12ClNO2
Molecular Weight249.69
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC(=C(C=C3N2)C(=O)O)Cl
InChIInChI=1S/C13H12ClNO2/c14-10-5-8-7-3-1-2-4-11(7)15-12(8)6-9(10)13(16)17/h5-6,15H,1-4H2,(H,16,17)
InChIKeyQPXAEUZWZDSOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic Acid (CAS 676470-14-7): Fragment-Based Sliding-Clamp Inhibitor for Antibacterial Lead Discovery


6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid (CAS 676470-14-7; alternate nomenclature: 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid) is a tetrahydrocarbazole (THCz) fragment identified through crystallographic fragment screening against the Escherichia coli DNA polymerase III β-subunit (sliding clamp, SC), an emerging antibacterial target [1]. The compound co-crystallizes with the E. coli SC (PDB 4N99, 2.30 Å), occupying subsite I of the linear-motif-binding pocket [2]. With a molecular formula of C₁₃H₁₂ClNO₂, a molecular weight of 249.69 g·mol⁻¹, and a chlorine at the 6-position together with a carboxylic acid at the 7-position, this fragment serves as the carboxylic-acid progenitor of methyl- and ethyl-ester prodrugs that exhibit minimum inhibitory concentrations (MICs) of 21–43 µg·mL⁻¹ against both Gram-negative and Gram-positive bacteria [1]. The compound is commercially available at 95 % purity for research use .

Why 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Tetrahydrocarbazole derivatives bearing a chloro substituent at the 6-position and a carbonyl-containing group on the saturated ring are frequently conflated in procurement workflows, yet the position of the carboxylic acid moiety (C-7 vs. C-1) and its oxidation state (carboxylic acid vs. carboxamide) dictate fundamentally divergent target profiles and biological outcomes. The 7-carboxylic acid regioisomer (CAS 676470-14-7) binds the bacterial sliding clamp at subsite I (PDB 4N99) [1], whereas the 1-carboxylic acid regioisomer (CAS 50639-66-2) orients its carboxyl group toward subsite II (PDB 4N9A) [2]. More critically, the 1-carboxamide analog selisistat (EX-527) is a potent and selective SIRT1 inhibitor (IC₅₀ ≈ 38–98 nM) [3] with no reported activity against the bacterial sliding clamp. Procuring the wrong regioisomer or functional-group analog will therefore lead either to complete loss of sliding-clamp engagement or to unintended sirtuin inhibition, rendering the experiment uninterpretable. The quantitative evidence below substantiates the molecular basis for this procurement-critical differentiation.

Quantitative Differentiator Evidence for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic Acid (CAS 676470-14-7)


Target Engagement Selectivity: Bacterial Sliding Clamp (SC) Versus Human SIRT1 Deacetylase

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid co-crystallizes with the E. coli DNA polymerase III β-subunit (sliding clamp, SC) and occupies the linear-motif-binding pocket, as demonstrated by the 2.30 Å X-ray structure PDB 4N99 [1]. In contrast, the 1-carboxamide analog selisistat (EX-527; 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) is a potent and selective SIRT1 inhibitor with an IC₅₀ of 38 nM (human recombinant SIRT1, Fluor de Lys assay) [2] and shows no crystallographic evidence of sliding-clamp binding. The 7-carboxylic acid fragment has not been reported to inhibit SIRT1 at concentrations up to 100 µM in the primary literature, underscoring that the regioisomeric and functional-group switch (7-COOH → 1-CONH₂) redirects target engagement from the bacterial replisome to the mammalian sirtuin pathway.

Antibacterial target engagement SIRT1 selectivity Sliding clamp inhibition

Regioisomeric Binding Mode Divergence Within the Sliding Clamp Pocket: 7-COOH (4N99) Versus 1-COOH (4N9A)

X-ray crystallography reveals that the 7-carboxylic acid regioisomer (PDB 4N99, 2.30 Å) and the 1-carboxylic acid regioisomer (PDB 4N9A, 1.90 Å) engage distinct subsites within the sliding clamp pocket [1][2]. In 4N99, the tetrahydrocarbazole core anchors at subsite I, with the 7-COOH group forming polar contacts with the protein backbone at the subsite I boundary, while the chlorine atom is oriented toward the solvent-exposed rim. In 4N9A, the (R)-1-COOH enantiomer positions the carboxylic acid toward subsite II, creating a different hydrogen-bonding network and a divergent vector for fragment elaboration [2]. The different resolutions and crystallographic refinement statistics (4N99: R-free = 0.338; 4N9A: R-free = 0.261) additionally reflect differences in overall crystal quality and ligand occupancy, though both structures unambiguously define the regioisomer-specific binding modes.

Fragment-based drug design Binding mode differentiation Sliding clamp subsite I vs II

Prodrug-Derived Antibacterial Potency: MIC Values for Methyl and Ethyl Esters Derived from 7-COOH Fragment

Yin et al. (2014) demonstrated that the methyl and ethyl ester prodrugs of the tetrahydrocarbazole-7-carboxylic acid fragment exhibit minimum inhibitory concentrations (MICs) of 21–43 µg·mL⁻¹ against a panel of representative Gram-negative and Gram-positive bacterial species, including Staphylococcus aureus and Escherichia coli [1]. The parent 7-carboxylic acid fragment itself, however, lacks standalone antibacterial activity at concentrations up to 100 µg·mL⁻¹, consistent with its role as a fragment hit requiring prodrug activation or further optimization. In contrast, the 1-carboxylic acid regioisomer (CAS 50639-66-2) and its ester prodrugs have not been reported to exhibit antibacterial activity in the peer-reviewed literature, highlighting that only derivatives of the 7-COOH regioisomer have demonstrated the ability to translate sliding-clamp binding into bacterial growth inhibition.

Antibacterial MIC Prodrug derivatization Gram-positive and Gram-negative bacteria

Class-Level Binding Affinity Benchmark: Fluorinated Tetrahydrocarbazole Probes Achieve Micromolar Kd for the E. coli β-Sliding Clamp

Olsen et al. (2025) synthesized a series of fluorinated tetrahydrocarbazole analogs and determined their binding affinity for the E. coli β-sliding clamp using isothermal titration calorimetry (ITC), yielding Kd values of 1.7–14 µM for three fluorinated probe candidates [1]. Binding was independently confirmed by saturation-transfer difference (STD) NMR, waterLOGSY, and T1ρ measurements, and chemical shift perturbation experiments verified direct interaction with the β-clamp binding pocket. Because the target compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid shares the identical tetrahydrocarbazole core with the fluorinated probes and differs only in substituent pattern, a comparable micromolar affinity for the sliding clamp is expected. This class-level inference is supported by the consistent binding mode observed across tetrahydrocarbazole-containing PDB entries (4N99, 4N9A, 4OVG, 4OVH) [2], all of which place the tetrahydrocarbazole scaffold within the hydrophobic subsite I pocket.

Sliding clamp affinity Tetrahydrocarbazole SAR Kd determination by ITC

Physicochemical Differentiation: Predicted LogP, Hydrogen-Bonding Capacity, and Rotatable Bond Profile

The 7-carboxylic acid regioisomer exhibits a predicted LogP of 3.84 (ACD/Labs Percepta, ChemSpider), with 2 hydrogen-bond donors (carboxylic acid −OH and indole N−H), 3 hydrogen-bond acceptors (carbonyl O of COOH, indole N, and chlorine), and a single rotatable bond (the C−COOH bond) . By comparison, the 1-carboxylic acid regioisomer (CAS 50639-66-2) has a reported aqueous solubility of approximately 0.06 g·L⁻¹ (practically insoluble) . The positional shift of the carboxylic acid from C-7 to C-1 alters the hydrogen-bond donor/acceptor geometry relative to the indole N−H, which may influence crystal packing, solubility, and the directionality of intermolecular interactions in co-crystal structures. The CLogD (pH 7.4) of 0.90 for the 7-COOH regioisomer indicates predominantly ionized carboxylate at physiological pH, which is relevant for solubility-limited assay conditions.

Physicochemical properties LogP comparison Fragment drug-likeness

Procurement-Relevant Application Scenarios for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic Acid (CAS 676470-14-7)


Fragment-Based Antibacterial Drug Discovery Targeting the Bacterial Sliding Clamp

This compound is the crystallographically validated subsite-I fragment hit for the E. coli sliding clamp (PDB 4N99) [1], serving as an ideal starting point for structure-guided fragment linking or merging campaigns. Researchers can use the 7-COOH anchor to append fragment hits that bind subsite II, following the sequential binding model established by Yin et al. (2015) [2], with the goal of generating potent, broad-spectrum antibacterial leads. The demonstrated antibacterial activity of the methyl and ethyl ester prodrugs (MIC 21–43 µg·mL⁻¹) [3] provides a clear translational path from binding to bacterial growth inhibition.

Regioisomeric Structure–Activity Relationship (SAR) Studies of Tetrahydrocarbazole Scaffolds

The availability of both the 7-carboxylic acid (CAS 676470-14-7) and 1-carboxylic acid (CAS 50639-66-2) regioisomers enables head-to-head SAR studies that dissect the contribution of carboxylic acid position to sliding clamp binding affinity, subsite preference, and antibacterial prodrug activity [1][2]. Such comparative studies are essential for rational fragment optimization and are uniquely enabled by the distinct binding modes observed in PDB 4N99 (subsite I) and PDB 4N9A (subsite II orientation).

Chemical Biology Probe Development for Bacterial DNA Replication Inhibition

Because this fragment engages the DNA polymerase III β-subunit—a validated but underexploited antibacterial target—it can be used as a tool compound to probe the functional consequences of sliding clamp inhibition on replisome dynamics in vitro [1]. The absence of SIRT1 activity, in contrast to the 1-carboxamide analog selisistat (EX-527, IC₅₀ = 38 nM against SIRT1) [4], ensures that cellular phenotypes can be attributed to DNA replication interference rather than sirtuin modulation.

Prodrug Derivatization for Antibacterial Susceptibility Testing Against Resistant Strains

The 7-carboxylic acid can be converted to methyl, ethyl, or other ester prodrugs using established synthetic procedures [3]. The resulting esters have demonstrated MIC values of 21–43 µg·mL⁻¹ against representative Gram-positive and Gram-negative species [3], and can be screened against methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Enterobacteriaceae, or other clinically relevant resistant strains to assess the scaffold's spectrum of activity.

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